molecular formula C10H12O2 B2779954 2-(4-Methoxy-2-methylphenyl)acetaldehyde CAS No. 1081798-35-7

2-(4-Methoxy-2-methylphenyl)acetaldehyde

Cat. No.: B2779954
CAS No.: 1081798-35-7
M. Wt: 164.204
InChI Key: RTQZKMSMGKZSSV-UHFFFAOYSA-N
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Description

2-(4-Methoxy-2-methylphenyl)acetaldehyde is a high-purity organic compound with the CAS Registry Number 1081798-35-7 . This chemical, with the molecular formula C 10 H 12 O 2 , has a molecular weight of 164.20 g/mol . It is supplied with a specified purity of not less than 97% . As a substituted acetaldehyde, this compound serves as a valuable synthetic intermediate in organic chemistry and pharmaceutical research. Its structure, featuring both aldehyde and methoxy functional groups on an aromatic ring, makes it a versatile building block for the synthesis of more complex molecules. Researchers may employ it in the development of fine chemicals, fragrances, and active pharmaceutical ingredients (APIs). The compound requires proper cold-chain transportation and handling to maintain its stability and integrity . Appropriate safety precautions must be observed; it carries the GHS signal word "Warning" and may be hazardous if swallowed, cause skin or eye irritation, or cause respiratory irritation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxy-2-methylphenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8-7-10(12-2)4-3-9(8)5-6-11/h3-4,6-7H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQZKMSMGKZSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1081798-35-7
Record name 2-(4-methoxy-2-methylphenyl)acetaldehyde
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Synthetic Methodologies for 2 4 Methoxy 2 Methylphenyl Acetaldehyde

Classical Approaches to Arylacetaldehyde Synthesis

Classical methods for the synthesis of arylacetaldehydes, including 2-(4-methoxy-2-methylphenyl)acetaldehyde, have long been established in the field of organic chemistry. These approaches often involve multiple steps and rely on fundamental reactions such as oxidation and functional group interconversions.

Catalytic dehydrogenation of primary alcohols presents a direct and atom-economical method for the synthesis of aldehydes. This process involves the removal of hydrogen from the alcohol, typically over a metal catalyst at elevated temperatures. For the synthesis of this compound, the corresponding primary alcohol, 2-(4-methoxy-2-methylphenyl)ethanol, would be the requisite precursor.

The reaction is generally carried out in the vapor phase, passing the alcohol over a heated catalyst bed. A variety of catalysts can be employed, with copper-based catalysts being a common choice for the dehydrogenation of alkoxy ethanols. The reaction temperature is a critical parameter and must be carefully controlled to favor aldehyde formation and minimize side reactions such as dehydration or over-oxidation.

CatalystTemperature (°C)Pressure (atm)State
Reduced Copper300 - 425AtmosphericVapor Phase
Silver400 - 600AtmosphericVapor Phase
Copper-Zinc Oxide250 - 350AtmosphericVapor Phase

This interactive table provides typical conditions for the catalytic dehydrogenation of primary alcohols to aldehydes.

Another classical approach that falls under this category is the oxidation of benzylic alcohols. The Swern oxidation, for instance, utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride, followed by the addition of a hindered base such as triethylamine (B128534). This method is known for its mild reaction conditions and high yields, making it a suitable option for the conversion of (4-methoxy-2-methylphenyl)methanol to the target aldehyde. tubitak.gov.trresearchgate.nettubitak.gov.trmissouri.edu Studies on the Swern oxidation of benzyl (B1604629) alcohol have reported yields of up to 84.7% with high selectivity. tubitak.gov.trresearchgate.nettubitak.gov.tr

A more traditional and often necessary approach involves the multi-step synthesis starting from readily available substituted benzene (B151609) derivatives. The order of introduction of substituents onto the benzene ring is crucial to achieve the desired substitution pattern due to the directing effects of the existing groups. A plausible synthetic route to this compound could commence from 4-methoxytoluene.

A potential synthetic pathway is outlined below:

Nitration: The starting material, 4-methoxytoluene, is first nitrated to introduce a nitro group onto the aromatic ring. The methoxy (B1213986) group is an ortho, para-director, and the methyl group is also an ortho, para-director. The steric hindrance from the methyl group would likely favor the introduction of the nitro group at the position ortho to the methoxy group and meta to the methyl group.

Reduction: The nitro group is then reduced to an amino group (-NH2) using standard reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Diazotization and Sandmeyer Reaction: The resulting aniline (B41778) derivative is treated with nitrous acid to form a diazonium salt. Subsequent reaction with a copper(I) cyanide in a Sandmeyer reaction would replace the diazonium group with a cyano group (-CN).

Hydrolysis: The cyano group can be partially hydrolyzed to an aldehyde. However, a more controlled approach would be to reduce the nitrile to an imine, which is then hydrolyzed to the aldehyde.

Introduction of the Acetaldehyde (B116499) Moiety: A more direct approach to introduce the two-carbon aldehyde side chain is often preferred. An alternative route could involve the chloromethylation of 4-methoxy-2-methylbenzene followed by a reaction that extends the carbon chain, such as the Sommelet reaction.

The Sommelet reaction involves the reaction of a benzyl halide with hexamine, followed by hydrolysis to yield the corresponding aldehyde. wikipedia.org For instance, the reaction would proceed from 2-(chloromethyl)-5-methoxy-1-methylbenzene.

An alternative classical approach involves the use of a Grignard reagent. The synthesis could start with the formation of a Grignard reagent from 4-methoxy-2-methylbenzyl chloride. This organomagnesium compound can then react with a suitable electrophile, such as formaldehyde (B43269), to introduce the additional carbon atom, leading to the formation of 2-(4-methoxy-2-methylphenyl)ethanol. vaia.compsu.edusciencemadness.org Subsequent oxidation of this primary alcohol, as described in the previous section, would yield the target aldehyde.

Modern Synthetic Strategies for this compound

Contemporary organic synthesis focuses on developing more efficient, selective, and environmentally benign methods. These modern strategies often employ transition metal catalysis and adhere to the principles of green chemistry.

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. For the synthesis of aromatic aldehydes, palladium-catalyzed formylation of aryl halides or triflates is a powerful tool. In this approach, an aryl halide, such as 1-bromo-4-methoxy-2-methylbenzene, can be reacted with a formylating agent in the presence of a palladium catalyst.

Common formylating agents include carbon monoxide with a hydride source (e.g., a silane (B1218182) or formate (B1220265) salt) or a formyl anion equivalent. The choice of ligands for the palladium catalyst is critical for achieving high yields and selectivity. These reactions are often characterized by their mild conditions and tolerance of a wide range of functional groups.

A proposed mechanistic pathway for the palladium-catalyzed formylation of an aryl chloride involves the oxidative addition of the aryl chloride to the palladium(0) catalyst, followed by migratory insertion of carbon monoxide and subsequent reductive elimination to yield the aldehyde and regenerate the catalyst. missouri.educhemicalforums.com

Another modern approach is the iridium-catalyzed arylation of vinylene carbonate with an appropriate arylboronic acid. This method allows for the direct one-step synthesis of arylacetaldehydes. jove.com

Catalyst SystemAryl SubstrateFormyl SourceTypical Yield (%)
Pd(OAc)2 / PPh3Aryl BromideCO / HSiEt370-90
PdCl2(dppf)Aryl TriflateHCOONa65-85
[Ir(cod)Cl]2 / dppeArylboronic AcidVinylene Carbonate75-95

This interactive table summarizes modern palladium and iridium-catalyzed methods for aromatic aldehyde synthesis.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of aldehyde production, this involves the use of renewable feedstocks, environmentally benign catalysts, and energy-efficient reaction conditions.

One promising green approach is the use of biocatalysis. Enzymes, such as alcohol dehydrogenases, can selectively oxidize alcohols to aldehydes under mild aqueous conditions. The use of whole-cell biocatalysts or isolated enzymes can offer high chemo-, regio-, and enantioselectivity. For example, studies have shown the bioreduction of aromatic aldehydes to their corresponding alcohols using extracts from Aloe vera, demonstrating the potential for enzymatic transformations in this area. wikipedia.orgnih.gov α-Dioxygenase is another enzyme that can be used to produce aldehydes from fatty acids. nih.gov

Another green strategy involves the catalytic fractionation of biomass. Lignin, a major component of biomass, can be depolymerized to produce aromatic compounds. A catalytic fractionation–ozonolysis strategy has been proposed for the production of aromatic aldehydes from biomass, which avoids the use of harsh chemicals. researchgate.netnih.gov

The principles of green chemistry also encourage the use of alternative energy sources to drive chemical reactions. Microwave-assisted organic synthesis, for instance, can significantly reduce reaction times and improve energy efficiency in various transformations, including those leading to aldehydes.

Yield Optimization and Purity Considerations in the Synthesis of the Chemical Compound

Achieving a high yield of a pure product is a central goal in any synthetic procedure. For the synthesis of this compound, several factors must be carefully controlled to maximize the yield and ensure the desired purity.

Yield Optimization: The optimization of reaction conditions is paramount for maximizing the yield. Key parameters that are often screened include:

Temperature: Many reactions are highly sensitive to temperature. Finding the optimal temperature can increase the reaction rate while minimizing the formation of byproducts.

Reaction Time: Monitoring the reaction progress over time is essential to determine the point of maximum product formation before significant decomposition or side reactions occur.

Concentration of Reactants: The stoichiometry and concentration of the reactants can significantly influence the reaction outcome.

Catalyst and Ligand Choice: In catalyzed reactions, the selection of the appropriate catalyst and ligands is crucial for both activity and selectivity.

A systematic approach to optimization, such as a design of experiments (DoE) methodology, can be employed to efficiently identify the optimal set of reaction conditions.

Purity Considerations: Arylacetaldehydes can be prone to oxidation to the corresponding carboxylic acids and may also undergo self-condensation reactions. Therefore, purification and proper storage are important. Common purification techniques for aldehydes include:

Distillation: For thermally stable aldehydes, vacuum distillation is an effective method for separating the product from non-volatile impurities. google.comsciencemadness.org

Column Chromatography: Silica (B1680970) gel chromatography can be used to separate the aldehyde from other components of the reaction mixture. However, the acidic nature of silica gel can sometimes cause decomposition of sensitive aldehydes. In such cases, a deactivated support like alumina (B75360) or treating the silica gel with a base like triethylamine may be necessary. chemicalforums.comreddit.comresearchgate.net

Bisulfite Adduct Formation: Aldehydes react with sodium bisulfite to form solid, water-soluble adducts. This allows for the separation of the aldehyde from non-carbonyl impurities. The aldehyde can then be regenerated by treating the adduct with an acid or base. jove.comnih.govsciencemadness.orgresearchgate.net

After purification, it is advisable to store the aldehyde under an inert atmosphere and at a low temperature to prevent degradation.

Chemical Reactivity and Mechanistic Investigations of 2 4 Methoxy 2 Methylphenyl Acetaldehyde

Electrophilic and Nucleophilic Reactions at the Aldehyde Functional Group

The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, where the carbonyl carbon is electrophilic and the oxygen is nucleophilic. This electronic distribution makes it a prime target for a wide range of chemical transformations.

Nucleophilic Addition: The electron-deficient carbonyl carbon of 2-(4-Methoxy-2-methylphenyl)acetaldehyde is susceptible to attack by nucleophiles. This is a fundamental reaction type for aldehydes, leading to the formation of a tetrahedral intermediate which is then typically protonated. libretexts.org Common nucleophilic addition reactions include:

Hydration: In the presence of water, an equilibrium is established to form the corresponding hydrate (B1144303) (gem-diol). libretexts.org

Acetal Formation: Reaction with alcohols under acidic catalysis yields an acetal, a protective group for aldehydes.

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) produces a cyanohydrin, a versatile intermediate in organic synthesis.

Grignard Reactions: Treatment with organometallic reagents like Grignard reagents (R-MgX) results in the formation of secondary alcohols after an aqueous workup. ncert.nic.in

Reactions with Nitrogen Nucleophiles: Aldehydes readily react with primary amines and related compounds to form carbon-nitrogen double bonds. For instance, the reaction of the related 2-(4-methoxyphenyl)acetaldehyde (B1346790) with hydroxylamine (B1172632) hydrochloride in a basic medium yields 2-(4-methoxyphenyl)acetaldehyde oxime. ontosight.ai This type of condensation is common and results in the formation of imines (Schiff bases), oximes, or hydrazones, depending on the nitrogen-based nucleophile used. researchgate.net

The general mechanism for these reactions involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration to yield the final product.

Reaction Type Reagent Product Type
HydrationWater (H₂O)Gem-diol
Acetal FormationAlcohol (R-OH), Acid catalystAcetal
Cyanohydrin FormationHydrogen Cyanide (HCN)Cyanohydrin
Grignard ReactionGrignard Reagent (R-MgX)Secondary Alcohol
Imine FormationPrimary Amine (R-NH₂)Imine (Schiff Base)
Oxime FormationHydroxylamine (NH₂OH)Oxime
Hydrazone FormationHydrazine (B178648) (NH₂NH₂)Hydrazone

Aromatic Substitution and Functionalization Reactions on the Methoxy-Methylphenyl Moiety

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the presence of the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups. Conversely, the acetaldehyde (B116499) side chain (-CH₂CHO) acts as a deactivating group.

Directing Effects of Substituents:

Methoxy Group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the ring via resonance. It is an ortho, para-director. chegg.comlibretexts.org

Methyl Group (-CH₃): This is a weakly activating group that donates electron density through induction and hyperconjugation. It is also an ortho, para-director. libretexts.org

Acetaldehyde Group (-CH₂CHO): The aldehyde itself is a meta-directing deactivator. However, being attached to a methylene (B1212753) spacer, its deactivating influence on the ring is primarily inductive and weaker than a directly attached carbonyl group.

The combined effect of these groups dictates the regioselectivity of EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The powerful ortho, para-directing influence of the methoxy group at position 4 and the methyl group at position 2 will dominate. The positions ortho and para to these activators are C3, C5, and C6. The C5 position is sterically less hindered and is activated by both the methoxy and methyl groups, making it a likely site for substitution.

Substituent Position Electronic Effect Directing Influence
Methoxy4Activating (Resonance)Ortho, Para (to C3, C5)
Methyl2Activating (Inductive)Ortho, Para (to C3, C6)
Acetaldehyde1Deactivating (Inductive)Meta (to C3, C5)

Condensation and Polymerization Behavior of the Chemical Compound

The presence of α-hydrogens (on the carbon adjacent to the carbonyl group) allows this compound to undergo base- or acid-catalyzed condensation reactions. magritek.com

Aldol (B89426) Condensation: In the presence of a base, the compound can act as both a nucleophile (after deprotonation to form an enolate) and an electrophile, leading to self-condensation. This reaction forms a β-hydroxy aldehyde, which can subsequently dehydrate to yield an α,β-unsaturated aldehyde. magritek.com The compound can also participate in crossed-aldol condensations with other carbonyl compounds, such as acetone (B3395972) or other aldehydes. rsc.org

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (e.g., malonic acid, ethyl acetoacetate) in the presence of a weak base like piperidine. This is a versatile method for forming carbon-carbon double bonds. acs.org

Polymerization: While aldehydes can be polymerized under certain conditions to form polyacetals, a more common route to polymers involves converting the molecule into a polymerizable monomer. For example, related phenolic compounds like 2-methoxy-4-vinylphenol, derived from ferulic acid, can be readily polymerized via radical polymerization to produce thermoplastics. mdpi.com Similarly, derivatives of this compound could potentially be synthesized to incorporate vinyl or other polymerizable groups, allowing for its inclusion in various polymer structures.

Oxidative and Reductive Transformations of this compound

The aldehyde group is intermediate in oxidation state between an alcohol and a carboxylic acid, making it susceptible to both oxidation and reduction.

Oxidation: Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents. ncert.nic.in The oxidation of this compound would yield 2-(4-Methoxy-2-methylphenyl)acetic acid. Common laboratory reagents for this transformation include:

Potassium permanganate (B83412) (KMnO₄)

Chromic acid (H₂CrO₄)

Tollens' reagent ([Ag(NH₃)₂]⁺), which provides a diagnostic test for aldehydes.

Oxygen, in the presence of suitable catalysts. mdpi.com

The oxidation of a similar compound, 4-methoxy benzyl (B1604629) alcohol, to the corresponding aldehyde has been studied, highlighting the controlled manipulation of this functional group. researchgate.net

Reduction: Aldehydes can be easily reduced to primary alcohols. ncert.nic.in The reduction of this compound would produce 2-(4-Methoxy-2-methylphenyl)ethanol. Standard reducing agents for this purpose include:

Sodium borohydride (B1222165) (NaBH₄)

Lithium aluminum hydride (LiAlH₄) ncert.nic.in

Catalytic hydrogenation (H₂ over a metal catalyst like Ni, Pd, or Pt). ncert.nic.in

The choice of reagent allows for selectivity; for example, NaBH₄ is a milder reagent that will reduce aldehydes and ketones but typically not esters or carboxylic acids. ncert.nic.in

Transformation Reagent(s) Product Functional Group
OxidationKMnO₄, H₂CrO₄, Tollens' ReagentCarboxylic Acid
ReductionNaBH₄, LiAlH₄, H₂/CatalystPrimary Alcohol

Rearrangement Pathways and Isomerization Studies

Keto-Enol Tautomerism: Like other aldehydes with α-hydrogens, this compound exists in equilibrium with its enol tautomer, 2-(4-Methoxy-2-methylphenyl)ethen-1-ol. Under most conditions, the keto (aldehyde) form is overwhelmingly favored. However, the enol form is a crucial, reactive intermediate in reactions such as aldol condensations and α-halogenation.

Isomerization of Derivatives: While the aldehyde itself does not have stereoisomers, its derivatives can exhibit isomerism. For example, the formation of an imine, oxime, or hydrazone from the aldehyde group can result in E and Z stereoisomers about the C=N double bond. Studies on aldehyde-2,4-dinitrophenylhydrazones have shown that the purified derivatives often exist as the E-isomer, but can be converted to a mixture of E and Z-isomers upon UV irradiation or the addition of acid. nih.gov This highlights the potential for isomerization in derivatives of this compound.

An oxidative rearrangement of stilbenes has been reported to produce 2,2-diaryl-2-hydroxyacetaldehydes, which are structurally related α-hydroxy aldehydes. acs.org This indicates that rearrangement pathways can be involved in the synthesis of similar molecular scaffolds, although this does not describe a rearrangement of the target compound itself.

Advanced Spectroscopic and Analytical Characterization in Research of 2 4 Methoxy 2 Methylphenyl Acetaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 2-(4-Methoxy-2-methylphenyl)acetaldehyde in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of the molecule.

Proton NMR (¹H NMR) spectroscopy provides precise information about the number of different types of protons and their neighboring environments. For this compound, the spectrum reveals distinct signals for the aldehydic, aromatic, methylene (B1212753), methoxy (B1213986), and methyl protons.

Detailed analysis of the ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), shows an aldehydic proton as a triplet signal around δ 9.71 ppm. This multiplicity arises from the coupling with the two adjacent methylene protons. The methylene protons (-CH₂CHO) appear as a doublet at approximately δ 3.63 ppm. The aromatic region of the spectrum displays three signals corresponding to the protons on the substituted phenyl ring: a doublet at δ 7.09 ppm, a doublet at δ 6.78 ppm, and a doublet of doublets at δ 6.72 ppm, confirming the 1,2,4-substitution pattern. The sharp singlet for the methoxy group (-OCH₃) protons is observed at δ 3.80 ppm, and the singlet for the methyl group (-CH₃) attached to the aromatic ring appears at δ 2.30 ppm.

Proton TypeChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aldehydic (CHO)9.71Triplet (t)2.41H
Aromatic (Ar-H)7.09Doublet (d)8.41H
6.78Doublet (d)2.81H
6.72Doublet of Doublets (dd)8.4, 2.81H
Methoxy (OCH₃)3.80Singlet (s)N/A3H
Methylene (CH₂)3.63Doublet (d)2.42H
Methyl (Ar-CH₃)2.30Singlet (s)N/A3H

While specific experimental research data for the ¹³C NMR of this compound is not widely published in readily available literature, the expected chemical shifts can be predicted based on the molecular structure and established values for similar compounds. The spectrum would be expected to show ten distinct signals corresponding to the ten carbon atoms in the molecule.

The aldehydic carbon (CHO) would have the most downfield shift, typically appearing around δ 200 ppm. The aromatic carbons would resonate in the δ 110-160 ppm region, with the carbon attached to the methoxy group being the most deshielded. The methoxy carbon itself would appear around δ 55 ppm. The methylene carbon and the methyl carbon would be found further upfield.

Carbon TypePredicted Chemical Shift (δ, ppm)
Aldehydic (CHO)~199-202
Aromatic (C-O)~158-160
Aromatic (C-CH₃)~138-140
Aromatic (C-CH₂)~128-130
Aromatic (CH)~110-132
Methoxy (OCH₃)~55
Methylene (CH₂)~48-50
Methyl (Ar-CH₃)~18-20

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. Although detailed experimental mass spectra for this compound are not extensively documented in research literature, its fragmentation can be predicted based on established principles for aromatic aldehydes.

The molecular formula of the compound is C₁₀H₁₂O₂, corresponding to a molecular weight of 164.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 164.

Key fragmentation pathways would likely involve:

Alpha-cleavage: The most characteristic fragmentation would be the cleavage of the bond between the methylene group and the aromatic ring, leading to the formation of a stable benzylic cation. This would result in a prominent peak at m/z 135, corresponding to the [M - CHO]⁺ fragment.

Loss of a methyl radical: Fragmentation involving the loss of a methyl group from the methoxy or the ring-attached methyl group could occur.

Rearrangement reactions: McLafferty-type rearrangements are not expected due to the absence of a gamma-hydrogen relative to the carbonyl group.

m/z ValuePredicted Fragment IonFragmentation Pathway
164[C₁₀H₁₂O₂]⁺Molecular Ion (M⁺)
135[C₉H₁₁O]⁺Alpha-cleavage (Loss of CHO)
121[C₈H₉O]⁺Loss of CHO and CH₂

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Studies

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy: Experimental IR spectra for this specific compound are not readily available in published studies. However, the spectrum is expected to show characteristic absorption bands confirming its key functional groups. A strong, sharp absorption band between 1720-1740 cm⁻¹ would be indicative of the aldehyde carbonyl (C=O) stretching vibration. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the aryl ether (methoxy group) would be visible as a strong band around 1250 cm⁻¹. C-H stretching vibrations for the aromatic ring would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches (from methyl, methylene, and methoxy groups) would appear just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Published UV-Vis spectral data for this compound is scarce. As an aromatic aldehyde, it is expected to exhibit absorption bands in the UV region due to π → π* electronic transitions within the conjugated system of the benzene (B151609) ring and the carbonyl group. Typically, aromatic aldehydes show a strong absorption band (the B-band) around 240-280 nm and a weaker band (the R-band) at longer wavelengths, often above 300 nm, corresponding to the n → π* transition of the carbonyl group. The presence of the electron-donating methoxy and methyl groups on the phenyl ring would be expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted phenylacetaldehyde.

X-ray Diffraction (XRD) for Crystalline Structure Determination of Derivatives and Complexes

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This compound is described as an oil at room temperature, precluding direct single-crystal XRD analysis of the compound itself.

To date, there are no published reports on the X-ray crystallographic analysis of crystalline derivatives or metal complexes of this compound. Such studies, if undertaken, could provide valuable insights into its solid-state conformation, intermolecular interactions, and the geometry it adopts when coordinated to other molecules or metal centers.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

In documented synthetic procedures, silica (B1680970) gel column chromatography is the primary method used for purification. A common mobile phase for this separation is a mixture of hexane (B92381) and ethyl acetate, typically in a 10:1 ratio. This technique separates the target aldehyde from its precursor alcohol and other reaction byproducts based on differences in polarity.

Thin-Layer Chromatography (TLC) is also routinely used to monitor the progress of reactions that synthesize or consume the aldehyde. By spotting the reaction mixture on a silica plate and eluting with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized, often with UV light or a chemical stain.

While specific methods are not detailed in the literature, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would also be suitable for the analysis of this compound. A GC method would likely use a nonpolar or medium-polarity capillary column to separate the volatile aldehyde, while a reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile or water/methanol mobile phase) could also be developed for purity analysis.

Computational and Theoretical Chemistry of 2 4 Methoxy 2 Methylphenyl Acetaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a particularly powerful and widely used method for investigating the electronic structure and geometry of organic compounds. researchgate.netmdpi.com Methods like B3LYP (Becke, three-parameter, Lee–Yang–Parr) combined with basis sets such as 6-311++G(d,p) offer a reliable balance between accuracy and computational cost for predicting molecular geometries and vibrational frequencies. researchgate.netopenaccesspub.orgnih.gov

The electronic structure is defined by the distribution of electrons within the molecule. DFT calculations provide detailed information on this distribution, including molecular orbital energies and electron density. The electron-donating nature of the methoxy (B1213986) and methyl substituents significantly influences the electron density of the phenyl ring, which in turn affects the molecule's reactivity and spectroscopic signatures.

Below is a representative table of predicted geometrical parameters for 2-(4-Methoxy-2-methylphenyl)acetaldehyde, based on DFT calculations typical for similar aromatic compounds. researchgate.netresearchgate.net

ParameterSelected AtomsPredicted Value
Bond LengthC=O (aldehyde)~1.21 Å
Bond LengthC-O (methoxy)~1.36 Å
Bond LengthC-C (ring-CH₂)~1.51 Å
Bond AngleC-C-H (aldehyde)~116°
Bond AngleC-O-C (methoxy)~118°
Dihedral AngleC(ring)-C(ring)-C-C (side chain)Variable (defines conformation)

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimentation alone. nih.gov Reaction pathway modeling for this compound can be used to investigate various transformations, such as its oxidation to the corresponding carboxylic acid or its participation in nucleophilic addition reactions at the carbonyl carbon.

This modeling involves identifying the minimum energy path that connects reactants to products on the potential energy surface (PES). nih.gov Key points along this path include local minima, which represent stable reactants, intermediates, and products, and saddle points, which correspond to transition states. nih.gov A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

By employing methods such as intrinsic reaction coordinate (IRC) calculations, chemists can confirm that a calculated transition state correctly connects the desired reactants and products. nih.gov The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a quantitative measure of the reaction's kinetic feasibility. mdpi.com For a reaction involving this compound, such as a Grignard reaction, computational analysis would model the approach of the nucleophile to the aldehyde, the formation of the new carbon-carbon bond, and the subsequent formation of the alcohol product, identifying the structure and energy of the transition state along the way. nih.gov

Frontier Molecular Orbital Theory and Molecular Electrostatic Potential Mapping

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). youtube.comlibretexts.org

The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap, are critical descriptors of a molecule's reactivity and stability. researchgate.net A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability. researchgate.net For this compound, the electron-donating methoxy and methyl groups are expected to raise the energy of the HOMO, making the molecule a better nucleophile (specifically at the aromatic ring). The LUMO is likely localized on the acetaldehyde (B116499) moiety, particularly the C=O antibonding orbital, making the carbonyl carbon the primary site for nucleophilic attack.

Molecular OrbitalPredicted Energy (Illustrative)Primary Location/Character
HOMO-6.1 eVπ-system of the substituted phenyl ring
LUMO-1.9 eVπ* orbital of the carbonyl (C=O) group
HOMO-LUMO Gap (ΔE)4.2 eVIndicator of chemical reactivity

Molecular Electrostatic Potential (MEP) Mapping provides a visual representation of the charge distribution within a molecule. preprints.org The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential.

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are typically associated with lone pairs on electronegative atoms and are attractive to electrophiles. For this molecule, such regions would be concentrated around the carbonyl oxygen and the oxygen of the methoxy group. researchgate.netmanipal.edu

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These regions are susceptible to nucleophilic attack. The aldehydic hydrogen and the hydrogens of the methyl groups would exhibit positive potential. preprints.org

The MEP map visually confirms the reactive sites predicted by FMO theory, highlighting the electrophilic nature of the carbonyl carbon and the nucleophilic character of the oxygen atoms.

Prediction of Spectroscopic Properties through Computational Methods

Computational quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data. researchgate.net DFT calculations can provide reliable predictions of infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. openaccesspub.orgepstem.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated by determining the second derivatives of the energy with respect to atomic displacements. researchgate.net These calculated frequencies correspond to the fundamental vibrational modes of the molecule. For this compound, key predicted vibrations would include a strong C=O stretching frequency for the aldehyde, C-O stretching frequencies for the ether linkage, C-H stretching for the aromatic ring, aldehyde, and methyl groups, and various aromatic ring bending modes. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (δ). mdpi.com These calculations can predict both ¹H and ¹³C NMR spectra with good accuracy. The predicted chemical shifts are influenced by the local electronic environment of each nucleus. For instance, the aldehydic proton would be predicted at a high chemical shift (downfield) due to the deshielding effect of the carbonyl group. The positions of the aromatic protons would be determined by the combined electronic effects of the methoxy, methyl, and acetaldehyde substituents.

The table below shows illustrative predicted spectroscopic data.

Spectroscopic DataFunctional GroupPredicted Value
IR Frequency (cm⁻¹)C=O Stretch (Aldehyde)1720-1740
IR Frequency (cm⁻¹)Aromatic C=C Stretch1580-1610
¹H NMR Shift (ppm)Aldehyde H (-CHO)9.7-9.9
¹H NMR Shift (ppm)Methoxy H (-OCH₃)3.8-3.9
¹³C NMR Shift (ppm)Carbonyl C (C=O)195-205
¹³C NMR Shift (ppm)Methoxy C (-OCH₃)55-56

Structure-Reactivity Relationship Predictions for the Chemical Compound

By integrating the results from various computational analyses, a comprehensive picture of the structure-reactivity relationships for this compound can be established. manipal.edunih.gov

Reactivity of the Aldehyde Group: The FMO analysis and MEP map both identify the carbonyl carbon as a primary electrophilic site. The LUMO's localization on the C=O π* orbital indicates its readiness to accept electrons from nucleophiles. This predicts that the molecule will readily undergo nucleophilic addition reactions, a characteristic transformation of aldehydes.

Reactivity of the Aromatic Ring: The HOMO is primarily located on the substituted phenyl ring. The electron-donating methoxy and methyl groups increase the electron density of the ring, activating it towards electrophilic aromatic substitution. The directing effects of these groups (ortho, para-directing) would predict the likely positions for substitution, although steric hindrance from the existing substituents would also play a crucial role.

Kinetic Stability: The calculated HOMO-LUMO energy gap serves as an indicator of the molecule's kinetic stability. researchgate.net A larger gap suggests higher stability and lower reactivity, while a smaller gap points to higher reactivity. This value can be used to compare the reactivity of this compound with other related aldehydes.

Role As a Synthetic Intermediate and Precursor in Organic Chemistry

Applications in the Synthesis of Heterocyclic Compounds

The aldehyde functional group is a cornerstone in the construction of heterocyclic systems. 2-(4-Methoxy-2-methylphenyl)acetaldehyde serves as a valuable C2-synthon, where it provides two carbon atoms to the backbone of a new ring structure. Its reactive carbonyl group readily participates in condensation and cyclization reactions with a wide range of dinucleophiles.

The presence of reactive carbonyl groups makes it a potential precursor for synthesizing various heterocyclic compounds, which are often biologically active. For instance, in reactions with hydrazine (B178648) and its derivatives, it can lead to the formation of pyrazole (B372694) rings. Similarly, condensation with amidines or guanidines can yield pyrimidine (B1678525) derivatives. The reaction with compounds containing active methylene (B1212753) groups adjacent to a nitrile, such as malononitrile, followed by cyclization, provides a route to substituted pyridines. The substituted phenyl moiety of the acetaldehyde (B116499) remains as a significant side chain on the resulting heterocyclic core, which is crucial for tuning the pharmacological or material properties of the final product. The synthesis of pyrazoles, a class of five-membered nitrogen-containing heterocycles, can be achieved through the reaction of α,β-alkynyl hydrazones (formed in situ from aldehydes) followed by cyclization. nih.gov

Precursor in the Formation of Chalcones and Related α,β-Unsaturated Carbonyl Systems

This compound is a key starting material for the synthesis of chalcones and other related α,β-unsaturated carbonyl compounds. nih.gov These structures are formed through base-catalyzed aldol (B89426) condensation reactions, most notably the Claisen-Schmidt condensation, between an aromatic aldehyde and a ketone, typically an acetophenone. researchgate.netscielo.org.bo

In this context, this compound provides the aldehyde component. The reaction involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone adduct yields the α,β-unsaturated carbonyl system characteristic of chalcones. Chalcones are recognized as important precursors in the biosynthesis of flavonoids and isoflavonoids and are extensively studied for a wide spectrum of biological activities, including anticancer and anti-inflammatory properties. nih.gov The specific substitution pattern on the aromatic ring of this compound is incorporated into the final chalcone (B49325) structure, influencing its biological efficacy and physical properties.

Table 1: Synthetic Applications of this compound
Application AreaReaction TypeProduct ClassSignificance
Heterocycle SynthesisCondensation/CyclizationPyrazoles, Pyrimidines, PyridinesCore structures in pharmaceuticals and agrochemicals. ontosight.ai
Chalcone FormationClaisen-Schmidt Condensationα,β-Unsaturated CarbonylsPrecursors to flavonoids; possess biological activities. nih.gov
Aromatic DerivatizationNucleophilic AdditionHydrazones, Oximes, IminesUsed for analytical detection and as intermediates. ontosight.aiatlantis-press.com
Specialty ChemicalsMultistep SynthesisPharmaceuticals, Dyes, PolymersBuilding block for high-value chemical products. ontosight.ai

Intermediacy in the Derivatization of Aromatic Compounds

The aldehyde group is highly susceptible to nucleophilic attack, making this compound an excellent substrate for derivatization reactions. These reactions are often employed for analytical purposes, such as the detection and quantification of the aldehyde in various matrices, or as a step in a longer synthetic sequence.

Common derivatizing agents for aldehydes include hydrazines, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), which react to form stable, crystalline hydrazones. researchgate.nethitachi-hightech.com These derivatives are often brightly colored and can be easily analyzed using techniques like High-Performance Liquid Chromatography (HPLC). hitachi-hightech.com Other reagents include hydroxylamine (B1172632), which forms oximes, and primary amines, which form imines or Schiff bases. ontosight.aiatlantis-press.com These derivatization reactions effectively transform the aldehyde into a new functional group, which can then be used for further chemical manipulation or to confirm the presence of the original aldehyde. The stability and unique spectral properties of these derivatives facilitate their identification and characterization. nih.gov

Involvement in the Synthesis of Specialty Chemicals and Advanced Materials

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of specialty chemicals and advanced materials. ontosight.ai The methoxy (B1213986) group is an electron-donating group that activates the aromatic ring toward electrophilic substitution, while the methyl group provides steric bulk and modifies the electronic properties. This combination can be exploited to create complex molecules with specific desired characteristics.

In the pharmaceutical industry, substituted aromatic aldehydes are precursors to a wide range of active pharmaceutical ingredients (APIs). google.com The core structure provided by this compound can be elaborated through various synthetic steps to produce complex drug candidates. Similarly, in materials science, this compound can be used to synthesize monomers that are later polymerized to create advanced materials with tailored optical, electronic, or thermal properties. ontosight.ai Its derivatives may find use as dyes, liquid crystals, or components of organic light-emitting diodes (OLEDs), where the specific substitution on the aromatic ring is critical for performance. ontosight.ai

Development of Complex Organic Architectures Utilizing the Chemical Compound

Beyond its role in the synthesis of discrete classes of compounds, this compound is a building block for the development of more complex organic architectures. Its multiple reactive sites allow for its incorporation into multi-component reactions and tandem reaction sequences, enabling the efficient construction of intricate molecular frameworks from simple starting materials.

For example, a chalcone synthesized from this aldehyde can undergo subsequent intramolecular cyclization or cycloaddition reactions to form polycyclic systems. The aldehyde itself can participate in Passerini or Ugi multicomponent reactions, which allow for the rapid assembly of complex structures, such as depsipeptides and peptoids, in a single step. frontiersin.org The ability to precisely install the 4-methoxy-2-methylphenyl moiety onto a larger scaffold is a powerful tool for chemists in fields such as medicinal chemistry and total synthesis, where fine-tuning molecular properties through structural modification is paramount. The compound thus serves as a versatile linchpin, connecting different parts of a complex molecule or initiating a cascade of reactions to build sophisticated organic architectures.

Future Research Directions and Unexplored Avenues for 2 4 Methoxy 2 Methylphenyl Acetaldehyde

Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity

The development of advanced synthetic methodologies is a cornerstone of modern chemistry. For 2-(4-Methoxy-2-methylphenyl)acetaldehyde, future research will likely concentrate on creating more efficient, selective, and economically viable synthetic pathways beyond classical approaches.

Key research objectives in this area include:

Catalytic Cross-Coupling Reactions: Investigating novel palladium, nickel, or copper-catalyzed cross-coupling reactions to construct the substituted phenyl core with high precision. Enantioconvergent catalysis could be explored to control stereochemistry if chiral variants are targeted. acs.org

C-H Activation/Functionalization: Direct C-H activation of simpler precursors, such as methoxy-toluene derivatives, represents a highly atom-economical approach. Research into regioselective functionalization to introduce the acetaldehyde (B116499) moiety would be a significant step forward.

A comparative table of potential synthetic strategies is presented below.

Synthetic StrategyPotential AdvantagesKey Research Challenge
Advanced Cross-CouplingHigh yields, functional group tolerance, well-understood mechanisms.Catalyst cost, removal of metal impurities, precursor availability.
Direct C-H ActivationHigh atom economy, use of simpler starting materials, reduced waste.Achieving high regioselectivity on the substituted aromatic ring.
Tandem/Domino ReactionsIncreased efficiency, reduced solvent use, minimized purification.Complex reaction optimization, compatibility of sequential catalytic cycles.

Investigation of Unconventional Reactivity and Transformation Pathways

The aldehyde functional group and the electronically rich aromatic ring of this compound offer fertile ground for exploring novel chemical transformations. Future studies should move beyond predictable aldehyde chemistry to uncover unique reactivity patterns.

Promising avenues for investigation include:

Cascade Cyclizations: Using the compound as a linchpin in acid-mediated or transition-metal-catalyzed cascade reactions to build complex polycyclic or heterocyclic scaffolds. acs.org The specific substitution pattern may direct cyclization pathways in unique ways compared to simpler analogues.

Multicomponent Reactions (MCRs): Employing this compound in MCRs (e.g., Ugi, Passerini, or Hantzsch reactions) to rapidly generate libraries of complex molecules from simple building blocks. beilstein-journals.org

Photoredox Catalysis: Exploring visible-light-mediated reactions to engage the molecule in radical-based transformations, potentially enabling novel bond formations that are inaccessible through traditional thermal methods. The reactivity could be compared to other aldehydes like formaldehyde (B43269) in different catalytic systems. rsc.org

Advancements in Computational Modeling for Predictive Chemistry and Mechanistic Elucidation

Computational chemistry is an indispensable tool for accelerating chemical research. arxiv.orgresearchgate.net For this compound, in silico studies can provide profound insights and guide experimental work, saving time and resources.

Future computational research should focus on:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model potential reaction pathways, calculate transition state energies, and understand the roles of catalysts and reagents. This can help explain observed selectivity and predict the feasibility of new transformations. acs.org

Predictive Reactivity Models: Developing Quantitative Structure-Activity Relationship (QSAR) models or employing machine learning algorithms to predict the compound's reactivity in various chemical environments or its potential biological activity. arxiv.org

Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its reaction products, especially for identifying transient or unstable intermediates.

Exploration of Sustainable Synthesis and Green Chemical Processes

In line with the global push for environmental responsibility, future syntheses of this compound must prioritize sustainability. Green chemistry principles offer a framework for developing cleaner and more efficient processes. researchgate.netnih.govacsgcipr.org

Key areas for green chemistry research include:

Biocatalysis: Investigating the use of enzymes (e.g., oxidases, reductases) for key synthetic steps. Biocatalysis often proceeds under mild conditions (neutral pH, room temperature) in aqueous media, offering a highly sustainable alternative to traditional reagents.

Green Solvents: Replacing conventional volatile organic compounds (VOCs) with environmentally benign alternatives such as water, supercritical fluids (like scCO₂), or Natural Deep Eutectic Solvents (NADESs). mdpi.com

Atom Economy Maximization: Designing synthetic routes that incorporate the maximum number of atoms from the starting materials into the final product, thereby minimizing waste generation.

Green Chemistry ApproachPotential Environmental BenefitImplementation Focus
BiocatalysisReduced energy consumption, use of renewable catalysts, high selectivity.Enzyme screening and engineering for substrate specificity.
Alternative SolventsMinimized pollution, reduced hazard profile, potential for recycling.Solubility and reactivity studies in green solvent systems.
High Atom EconomySignificant reduction in chemical waste.Prioritizing addition and cycloaddition reactions over substitution reactions.

Integration with Advanced Flow Chemistry and Automation Technologies for Scalable Production

For any compound to have a practical impact, its synthesis must be scalable. Flow chemistry and automation are transformative technologies that enable safer, more efficient, and scalable chemical production. researchgate.netnih.gov

Future research should aim to:

Develop Continuous Flow Syntheses: Converting optimized batch syntheses into continuous flow processes. researchgate.net Flow reactors offer superior heat and mass transfer, allowing for better control over reaction conditions and enabling the safe use of highly reactive intermediates. nih.gov

Integrate Process Analytical Technology (PAT): Incorporating in-line analytical tools (e.g., IR, Raman, HPLC) for real-time monitoring of the reaction progress. This allows for rapid optimization and ensures consistent product quality.

Automated Reaction Optimization: Utilizing automated platforms controlled by machine learning algorithms to rapidly screen reaction parameters (temperature, pressure, catalyst loading, residence time) and identify optimal production conditions with minimal human intervention. thieme-connect.debeilstein-journals.org

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-(4-Methoxy-2-methylphenyl)acetaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or oxidation of precursor alcohols. For example, 2-(4-Methoxyphenyl)-2-oxoacetaldehyde derivatives are synthesized via controlled oxidation of corresponding alcohols using reagents like pyridinium chlorochromate (PCC) under anhydrous conditions . Critical parameters include temperature (optimal range: 0–25°C), solvent polarity (e.g., dichloromethane), and stoichiometric control to avoid over-oxidation. Yield optimization may require iterative adjustment of these parameters and purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C NMR, is essential for confirming the aldehyde proton (δ 9.5–10.0 ppm) and methoxy/methyl substituents. Mass spectrometry (MS) with electron ionization (EI) provides molecular ion peaks (e.g., m/z 178 for C10_{10}H12_{12}O2_2) and fragmentation patterns. Infrared (IR) spectroscopy identifies carbonyl stretches (~1720 cm1^{-1}) and aromatic C–H bends. Cross-referencing with PubChem data ensures accuracy .

Advanced Research Questions

Q. How do electronic effects of methoxy and methyl substituents influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : The methoxy group (-OCH3_3) acts as an electron-donating group via resonance, increasing electron density on the phenyl ring and stabilizing intermediates in nucleophilic attacks. In contrast, the methyl group (-CH3_3) exerts a weaker inductive effect. Comparative studies with halogenated analogs (e.g., 2-(2-Fluoro-4-methylphenyl)acetaldehyde) show that electron-withdrawing substituents reduce aldehyde reactivity, while methoxy groups enhance it. Computational modeling (e.g., DFT calculations) can quantify these effects by analyzing frontier molecular orbitals .

Q. What strategies resolve discrepancies in reported biological activities of derivatives, such as antimicrobial efficacy?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., bacterial strain differences) or impurities. To address this:

  • Standardize assays using CLSI guidelines for minimum inhibitory concentration (MIC) testing.
  • Purify compounds via recrystallization or HPLC to ≥95% purity.
  • Perform structure-activity relationship (SAR) studies to isolate substituent-specific effects (e.g., methoxy vs. halogen groups) .
    • Example: A 2024 study found that 2-(4-Methoxyphenyl) derivatives showed higher activity against S. aureus than methyl-substituted analogs, likely due to enhanced membrane penetration .

Q. How can computational modeling predict interactions between derivatives and biological targets (e.g., enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to targets like cytochrome P450. For instance, methoxy groups form hydrogen bonds with active-site residues (e.g., Tyr-96 in CYP2D6), while methyl groups contribute to hydrophobic interactions. Validate predictions with in vitro assays (e.g., fluorescence quenching) to confirm binding constants (Kd_d) .

Experimental Design & Data Analysis

Q. When designing SAR studies, which substituent variations are most informative for optimizing pharmacological properties?

  • Methodological Answer : Prioritize substituents that modulate electronic and steric effects:

  • Electron-donating groups (e.g., -OCH3_3, -NH2_2) for enhanced binding to polar active sites.
  • Halogens (e.g., -F, -Cl) for improved metabolic stability via reduced oxidative metabolism.
  • Bulky groups (e.g., -CF3_3) to assess steric hindrance in enzyme-substrate interactions.
    • Use a combinatorial library approach with 10–20 derivatives. Analyze trends using multivariate regression to correlate substituent parameters (Hammett σ, π) with bioactivity .

Q. How can crystallographic data resolve ambiguities in structural assignments?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELXL) provides definitive bond lengths and angles. For example, a 2023 study resolved a tautomeric ambiguity in a related aldehyde derivative by confirming the keto-enol equilibrium via crystallography. Refinement parameters (R1_1 < 0.05) ensure accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.